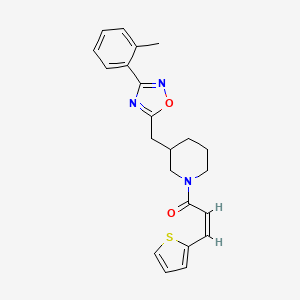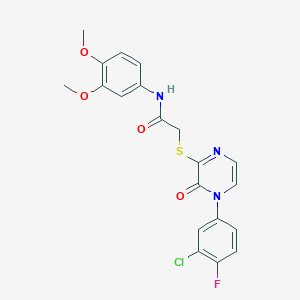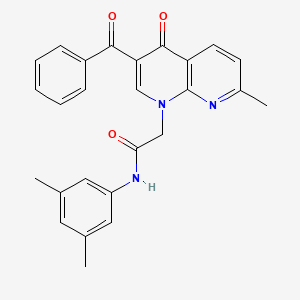
2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the amine group and the hydrochloride indicates that it might be a salt of the corresponding amine .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be analyzed using various techniques. For instance, the structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. For example, under basic conditions, they can undergo aldol condensation reactions to form α,β-unsaturated ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be quite diverse. For example, indole, a compound structurally similar to naphthalene, is crystalline and colorless in nature with specific odors .Scientific Research Applications
Materials Science Applications
High Tg Aromatic Poly(amine−1,3,4-oxadiazole)s : Research by Liou et al. (2006) introduced a naphthylamine-derived aromatic dicarboxylic acid used to synthesize poly(amine−hydrazide)s, which could be converted into poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and good mechanical properties. These materials have potential applications in blue-light-emitting materials due to their excellent thermal stability and solubility in common organic solvents (Liou, Hsiao, Chen, & Yen, 2006).
Organic Chemistry Applications
Novel Organosoluble Fluorinated Polyimides : Chung and Hsiao (2008) developed new fluorinated polyimides from a novel trifluoromethyl-substituted bis(ether amine) monomer, showcasing applications in creating materials with low dielectric constants and excellent thermal stability. These characteristics are crucial for electronic and aerospace applications, where materials with high thermal stability and low dielectric properties are required (Chung & Hsiao, 2008).
Mechanism of Action
The mechanism of action of naphthalene derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives, which are structurally similar to naphthalene derivatives, have shown a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
The future directions in the study of naphthalene derivatives could involve the development of new synthetic strategies for producing these compounds, given their wide range of biological activities . It’s also possible that new multicomponent strategies could be developed for the further exploitation of 2-naphthol for the rapid synthesis of biologically relevant heterocycles .
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(12)7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVAEWNSZNVLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)

![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)


![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)
